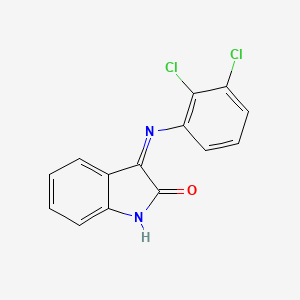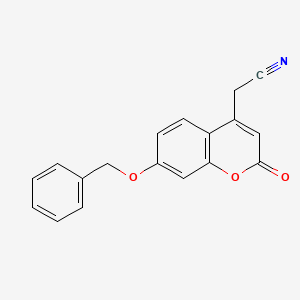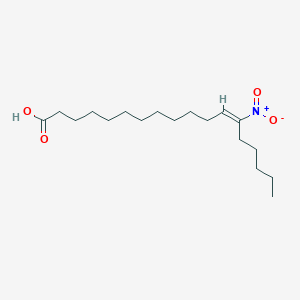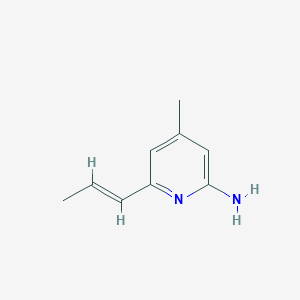
(E)-3-(2,3-dichlorophenylimino)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of 3-imino-2-indolones, which are recognized for their biological activities, particularly as antagonists of the galanin GAL3 receptor . This compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,3-dichlorophenylimino)indolin-2-one typically involves the condensation of 2,3-dichloroaniline with isatin under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino bond. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to achieve large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2,3-dichlorophenylimino)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different substituents on the phenyl ring .
Scientific Research Applications
(E)-3-(2,3-dichlorophenylimino)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a galanin GAL3 receptor antagonist, which could have implications in neurological research.
Medicine: Its biological activity makes it a candidate for drug development, particularly in targeting specific receptors.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (E)-3-(2,3-dichlorophenylimino)indolin-2-one involves its interaction with the galanin GAL3 receptor. By binding to this receptor, the compound acts as an antagonist, inhibiting the receptor’s activity. This interaction can modulate various physiological processes, particularly those related to neurological functions. The molecular targets and pathways involved include the inhibition of signal transduction pathways associated with the GAL3 receptor .
Comparison with Similar Compounds
1,3-dihydro-1-phenyl-3-[(3-trifluoromethyl)phenyl]imino-2H-indol-2-one: Another compound in the same class with high affinity for the GAL3 receptor.
3-(4-chlorophenylimino)indolin-2-one: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness: (E)-3-(2,3-dichlorophenylimino)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high selectivity and affinity for the GAL3 receptor make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H8Cl2N2O |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-3-7-11(12(9)16)17-13-8-4-1-2-6-10(8)18-14(13)19/h1-7H,(H,17,18,19) |
InChI Key |
AUBZCTXOLGPERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(C(=CC=C3)Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone](/img/structure/B10838377.png)




![(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10838405.png)






